molecular formula C5H6ClN3 B12358885 (Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine

Cat. No.: B12358885
M. Wt: 143.57 g/mol
InChI Key: DOUQSIUCSSZJEW-UITAMQMPSA-N
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Description

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the pyridine ring.

    3-chloropyridine: A pyridine derivative with a chlorine substituent but without the hydrazine moiety.

Uniqueness

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine is unique due to the combination of the pyridine ring and hydrazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

(Z)-(3-chloro-3H-pyridin-2-ylidene)hydrazine

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-4H,7H2/b9-5-

InChI Key

DOUQSIUCSSZJEW-UITAMQMPSA-N

Isomeric SMILES

C1=CC(/C(=N/N)/N=C1)Cl

Canonical SMILES

C1=CC(C(=NN)N=C1)Cl

Origin of Product

United States

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